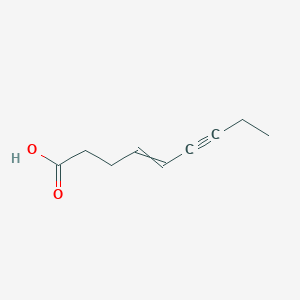
Non-4-en-6-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Non-4-en-6-ynoic acid is an organic compound characterized by the presence of both an alkene and an alkyne functional group within its molecular structure. This unique combination of unsaturated bonds makes it a versatile compound in organic synthesis and various industrial applications. The compound’s reactivity is largely influenced by the presence of these functional groups, which can participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of non-4-en-6-ynoic acid typically involves the use of alkynylation reactions. One common method is the coupling of an alkyne with an appropriate alkene precursor under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions can effectively produce this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, is common in these processes. Additionally, the reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions .
化学反应分析
Types of Reactions: Non-4-en-6-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .
科学研究应用
Non-4-en-6-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
作用机制
The mechanism by which non-4-en-6-ynoic acid exerts its effects is largely dependent on its ability to participate in various chemical reactions. The presence of both alkene and alkyne groups allows it to interact with a wide range of molecular targets. For instance, in biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions, thereby influencing metabolic pathways .
相似化合物的比较
Non-4-en-6-ynoic acid can be compared with other similar compounds, such as:
Propiolic acid: Another acetylenic carboxylic acid with similar reactivity but lacking the alkene group.
Tariric acid: An acetylenic fatty acid found in certain plant oils, which also exhibits unique reactivity due to the presence of an alkyne group.
Uniqueness: The combination of both alkene and alkyne groups in this compound makes it particularly versatile and reactive, distinguishing it from other compounds that contain only one type of unsaturated bond .
属性
CAS 编号 |
88663-52-9 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
non-4-en-6-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2,7-8H2,1H3,(H,10,11) |
InChI 键 |
PJNNEEAKHMAMNA-UHFFFAOYSA-N |
规范 SMILES |
CCC#CC=CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


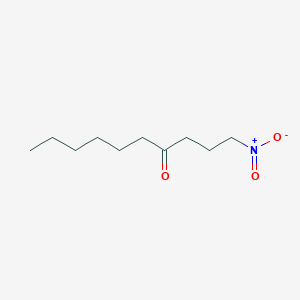
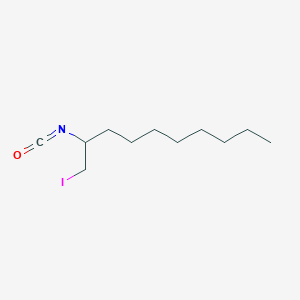
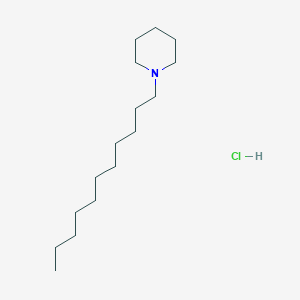
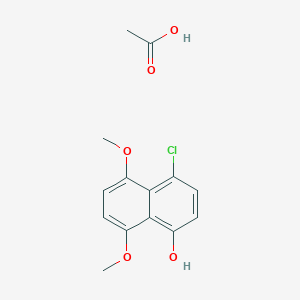
![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
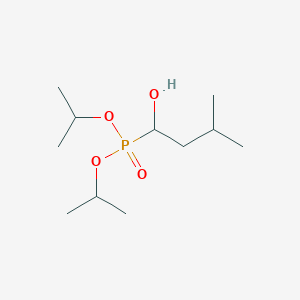
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
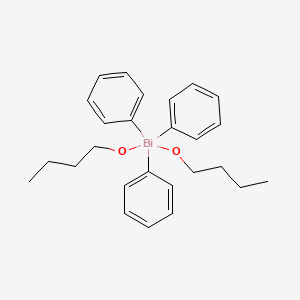
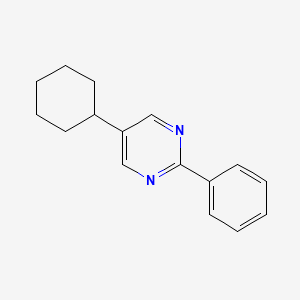
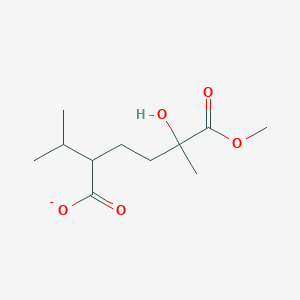
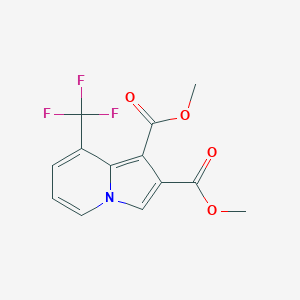
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
